4-{(E)-[(2-phenylethyl)imino]methyl}phenol 4-{(E)-[(2-phenylethyl)imino]methyl}phenol
Brand Name: Vulcanchem
CAS No.: 339090-94-7
VCID: VC20575527
InChI: InChI=1S/C15H15NO/c17-15-8-6-14(7-9-15)12-16-11-10-13-4-2-1-3-5-13/h1-9,12,17H,10-11H2
SMILES:
Molecular Formula: C15H15NO
Molecular Weight: 225.28 g/mol

4-{(E)-[(2-phenylethyl)imino]methyl}phenol

CAS No.: 339090-94-7

Cat. No.: VC20575527

Molecular Formula: C15H15NO

Molecular Weight: 225.28 g/mol

* For research use only. Not for human or veterinary use.

4-{(E)-[(2-phenylethyl)imino]methyl}phenol - 339090-94-7

Specification

CAS No. 339090-94-7
Molecular Formula C15H15NO
Molecular Weight 225.28 g/mol
IUPAC Name 4-(2-phenylethyliminomethyl)phenol
Standard InChI InChI=1S/C15H15NO/c17-15-8-6-14(7-9-15)12-16-11-10-13-4-2-1-3-5-13/h1-9,12,17H,10-11H2
Standard InChI Key QPPNIQMNSLTBNG-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CCN=CC2=CC=C(C=C2)O

Introduction

Chemical Structure and Synthesis

Structural Characteristics

The compound’s IUPAC name, 4-(2-phenylethyliminomethyl)phenol, reflects its core structure: a phenol ring substituted at the para position with an imine group derived from 2-phenylethylamine . The E-configuration of the imine bond ensures planarity, facilitating conjugation between the aromatic rings and the azomethine moiety. This conjugation contributes to the compound’s electronic properties, including UV-Vis absorption characteristics typical of Schiff bases.

Key structural features include:

  • Phenolic -OH group: Enhances solubility in polar solvents and participates in hydrogen bonding.

  • Imine linkage (-N=CH-): Provides sites for coordination with metal ions.

  • 2-Phenylethyl substituent: Introduces hydrophobicity and steric bulk, influencing reactivity.

Physicochemical Properties

Molecular and Spectroscopic Data

PropertyValue/Description
Molecular FormulaC₁₅H₁₅NO
Molecular Weight225.28 g/mol
IUPAC Name4-(2-phenylethyliminomethyl)phenol
InChI KeyInChI=1S/C15H15NO/c17-15-8-6-14(7-9-15)12-16-11-10-13-4-2-1-3-5-13/h1-9,12,17H,10-11H2
SMILESC1=CC(=CC=C1CN=CC2=C(C=CC(=C2)O)O)CC3=CC=CC=C3

The compound’s solubility profile remains uncharacterized, though analogous phenolic Schiff bases exhibit limited water solubility and higher solubility in organic solvents like ethanol and DMSO.

Stability and Reactivity

Schiff bases are generally prone to hydrolysis under acidic conditions, regenerating the parent amine and aldehyde. The presence of electron-donating groups (e.g., phenolic -OH) stabilizes the imine bond through resonance, enhancing stability compared to aliphatic Schiff bases.

CompoundEC₅₀ (DPPH assay, μM)MIC (S. aureus, μg/mL)
4-{(E)-[(2-Phenylethyl)imino]methyl}phenolNot reportedNot reported
Salicylideneaniline12.4 ± 0.832 ± 2
Curcumin (reference)8.9 ± 0.516 ± 1

Material Science Applications

The compound’s extended π-system suggests utility in:

  • Organic semiconductors: As charge-transport layers in OLEDs.

  • Sensor development: For metal ion detection via fluorescence quenching.

Comparison with Analogous Schiff Bases

To contextualize 4-{(E)-[(2-phenylethyl)imino]methyl}phenol, consider its structural relatives:

Compound NameSubstituentsKey Differences
Salicylaldehyde Schiff bases-OH at ortho positionEnhanced metal chelation
4-(Dimethylamino)benzaldehyde derivatives-NMe₂ groupImproved solubility in non-polar solvents
Ferrocenyl-imine compoundsFerrocene moietyRedox-active properties

This compound’s 2-phenylethyl group distinguishes it by increasing lipophilicity, potentially enhancing membrane permeability in biological systems.

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